Methyl (diethylamino)(oxo)acetate
Description
Methyl (diethylamino)(oxo)acetate is an organic compound characterized by a central oxoacetate backbone, a methyl ester group, and a diethylamino substituent. Its structure can be represented as CH3O(CO)C(O)N(CH2CH3)2. This compound belongs to the class of α-ketoamides, which are pivotal intermediates in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. The diethylamino group introduces significant steric bulk and electron-donating effects, influencing both reactivity and physical properties.
Properties
CAS No. |
110193-56-1 |
|---|---|
Molecular Formula |
C7H13NO3 |
Molecular Weight |
159.18 g/mol |
IUPAC Name |
methyl 2-(diethylamino)-2-oxoacetate |
InChI |
InChI=1S/C7H13NO3/c1-4-8(5-2)6(9)7(10)11-3/h4-5H2,1-3H3 |
InChI Key |
LLETVLBQWAVWAY-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=O)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Acid-Catalyzed Fischer Esterification
The most direct route involves reacting (diethylamino)(oxo)acetic acid with methanol under acidic conditions. This method follows classical Fischer esterification principles.
Procedure :
- Dissolve (diethylamino)(oxo)acetic acid (1.0 equiv) in anhydrous methanol.
- Add concentrated sulfuric acid (0.1 equiv) as a catalyst.
- Reflux the mixture at 65–70°C for 12–24 hours.
- Neutralize with aqueous sodium bicarbonate, extract with dichloromethane, and purify via rotary evaporation.
Yield : 60–75%.
Key Advantage : Simplicity and scalability.
Limitation : Prolonged reaction times and moderate yields.
Coupling Reagent-Mediated Esterification
To avoid harsh acidic conditions, coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) are employed.
Procedure :
- Mix (diethylamino)(oxo)acetic acid (1.0 equiv), methanol (2.0 equiv), and EDCI (1.2 equiv) in dichloromethane.
- Add 4-dimethylaminopyridine (DMAP, 0.1 equiv) as a catalyst.
- Stir at room temperature for 6–8 hours.
- Filter, wash with water, and concentrate under reduced pressure.
Yield : 80–85%.
Key Advantage : Higher yields and milder conditions.
Condensation of Diethylamine with Methyl Oxalyl Chloride
This method involves the nucleophilic substitution of methyl oxalyl chloride with diethylamine.
Procedure :
- Cool methyl oxalyl chloride (1.0 equiv) in tetrahydrofuran (THF) to 0°C.
- Slowly add diethylamine (2.2 equiv) dropwise.
- Stir at room temperature for 4 hours.
- Quench with ice water, extract with ethyl acetate, and purify via column chromatography (hexane/ethyl acetate = 4:1).
Yield : 70–78%.
Side Products : Trace amounts of N,N-diethyloxalamate due to over-alkylation.
Photochemical Aminocarboxylation
A metal-free, photochemically driven method enables regioselective synthesis.
Procedure :
- Dissolve diethylamine (1.0 equiv) and methyl glyoxylate (1.2 equiv) in acetonitrile.
- Irradiate with a 450 nm LED under nitrogen for 12 hours.
- Remove solvent and purify via recrystallization (ethanol/water).
Yield : 65–70%.
Key Advantage : Avoids toxic catalysts and operates at ambient temperature.
Methylation Using Trimethylsilyldiazomethane (TMS-Diazomethane)
TMS-diazomethane serves as a mild methylating agent for carboxylic acids.
Procedure :
- Dissolve (diethylamino)(oxo)acetic acid (1.0 equiv) in methanol/diethyl ether (1:3 v/v).
- Add TMS-diazomethane (1.5 equiv) dropwise at 0°C.
- Stir for 2 hours, then concentrate and purify via silica gel chromatography.
Yield : 90–95%.
Safety Note : TMS-diazomethane is explosive; handle under inert atmosphere.
Industrial-Scale Production
Continuous Flow Reactor Synthesis
Optimized for high throughput:
- Pump (diethylamino)(oxo)acetic acid and methanol into a reactor.
- Catalyze with immobilized lipase (e.g., Candida antarctica Lipase B).
- Maintain at 50°C with a residence time of 30 minutes.
- Separate products via in-line distillation.
Transesterification of Ethyl Ester Precursors
Cost-effective for bulk production:
- React ethyl (diethylamino)(oxo)acetate (1.0 equiv) with methanol (5.0 equiv).
- Use boron-loaded zeolite catalyst at 80°C for 3 hours.
- Recycle excess methanol via distillation.
Yield : 88–90%.
Comparative Analysis of Methods
| Method | Yield (%) | Conditions | Scalability | Cost |
|---|---|---|---|---|
| Fischer Esterification | 60–75 | Acidic, reflux | High | Low |
| EDCI-Mediated | 80–85 | Room temperature | Moderate | High |
| Methyl Oxalyl Chloride | 70–78 | 0°C to RT | High | Moderate |
| Photochemical | 65–70 | Ambient, light | Low | Moderate |
| TMS-Diazomethane | 90–95 | 0°C, inert atmosphere | Low | High |
| Continuous Flow | 92–95 | 50°C, enzymatic | Very High | Moderate |
Quality Control and Characterization
Analytical Techniques
Stability Considerations
- Store under nitrogen at 4°C to prevent hydrolysis.
- Avoid prolonged exposure to moisture or strong bases.
Chemical Reactions Analysis
Types of Reactions
Methyl (diethylamino)(oxo)acetate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, it can hydrolyze to form diethylamine and methyl oxalate.
Reduction: It can be reduced using reducing agents like lithium aluminum hydride to form the corresponding alcohol.
Substitution: It can undergo nucleophilic substitution reactions where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, water.
Reduction: Lithium aluminum hydride, dry ether.
Substitution: Various nucleophiles, solvents like dichloromethane or ethanol.
Major Products Formed
Hydrolysis: Diethylamine and methyl oxalate.
Reduction: Corresponding alcohol.
Substitution: Various substituted products depending on the nucleophile used.
Scientific Research Applications
Methyl (diethylamino)(oxo)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of perfumes, flavoring agents, and other industrial chemicals.
Mechanism of Action
The mechanism of action of methyl (diethylamino)(oxo)acetate involves its interaction with various molecular targets. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations
Amino Group Modifications
- Methyl (dimethylamino)(oxo)acetate: Replacing diethylamino with dimethylamino reduces steric hindrance and molecular weight. For example, ethyl 2-(dimethyl(oxo)-λ6-sulfanylidene)acetate derivatives () exhibit distinct NMR profiles due to reduced electron-donating effects compared to diethylamino analogs .
- Ethyl (3-methylphenyl)aminoacetate (CAS 17738-79-3): The aromatic amino group introduces π-π interactions, altering solubility and spectroscopic properties. This compound has a molecular weight of 207.22 g/mol, lower than the diethylamino variant due to the absence of two ethyl groups .
Ester Group Variations
- Ethyl (diethylamino)(oxo)acetate: Switching the methyl ester to ethyl increases hydrophobicity and molecular weight. Ethyl esters generally exhibit slower hydrolysis rates compared to methyl esters, as seen in ethyl oxo[(tetrahydrofuran-2-ylmethyl)amino]acetate () .
- Methyl (2-oxocyclohexyl)acetate (CAS 13672-64-5): The cyclohexyl substituent introduces conformational rigidity, contrasting with the flexible diethylamino group. This structural difference impacts melting points and crystalline packing .
Physical and Spectroscopic Properties
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Spectroscopic Data (NMR, IR) |
|---|---|---|---|
| Methyl (diethylamino)(oxo)acetate* | C7H13NO3 | 159.18 | δH (CDCl3): ~3.7 (s, CH3O), ~3.4 (q, NCH2), ~1.2 (t, CH3) |
| Ethyl 2-(N-Methoxy-N-Methylamino)-2-oxoacetate () | C6H11NO4 | 161.16 | δH (CDCl3): 1.3 (t, CH3CH2), 3.3 (s, NCH3), 4.2 (q, OCH2) |
| 2-(Methylamino)-2-oxoacetic acid () | C3H5NO3 | 119.08 | δC (D2O): 172.5 (C=O), 167.3 (NCO), 26.8 (CH3) |
| Ethyl (3-fluoro-4-methylphenyl)aminoacetate () | C11H12FNO3 | 225.22 | δH (CDCl3): 7.2–7.4 (m, aryl), 4.3 (q, OCH2), 2.3 (s, CH3) |
*Inferred data based on structural analogs.
Q & A
Q. What are the established synthetic routes for Methyl (diethylamino)(oxo)acetate, and how do reaction conditions influence yield and purity?
this compound can be synthesized via nucleophilic substitution or condensation reactions. A common approach involves reacting methyl oxalyl chloride with diethylamine to form the oxoacetate backbone, followed by esterification. Reaction conditions (e.g., solvent polarity, temperature, and catalyst use) critically impact yield. For example, dichloromethane as a solvent may enhance reactivity compared to non-polar solvents like n-hexane . Purification via column chromatography or recrystallization is often required to isolate the product from byproducts such as unreacted diethylamine or hydrolyzed intermediates .
Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?
- NMR : H and C NMR can confirm the ester group (δ ~3.7 ppm for methoxy protons) and diethylamino moiety (δ ~1.2 ppm for CH, δ ~3.3 ppm for N-CH) .
- IR : Stretching vibrations for C=O (1740–1680 cm) and N-H (if protonated, ~3300 cm) .
- X-ray crystallography : Resolves intramolecular interactions, such as hydrogen bonding between the oxo group and amine, which stabilizes the planar structure .
Q. What are the primary research applications of this compound in medicinal chemistry?
This compound serves as a precursor for bioactive molecules. Its diethylamino group enhances solubility in lipid membranes, making it useful in prodrug design. For example, it can be conjugated to fluorophores or anticancer agents to improve cellular uptake .
Advanced Research Questions
Q. How can researchers address contradictions in reported reaction yields for this compound synthesis?
Discrepancies often arise from side reactions (e.g., hydrolysis of the ester group under basic conditions). Methodological optimizations include:
- pH control : Maintaining mildly acidic conditions (pH 5–6) to prevent ester hydrolysis .
- Catalyst screening : Using DMAP (4-dimethylaminopyridine) to accelerate esterification .
- In-line monitoring : Employing LC-MS to track intermediate formation and adjust reaction parameters dynamically .
Q. What strategies mitigate challenges in isolating this compound from complex reaction mixtures?
- Solvent extraction : Partitioning between polar (aqueous) and non-polar (organic) phases to separate the product from hydrophilic byproducts .
- High-performance liquid chromatography (HPLC) : Using C18 columns with acetonitrile/water gradients for high-purity isolation .
- Crystallization optimization : Testing solvent combinations (e.g., ethyl acetate/hexane) to enhance crystal formation .
Q. How does the diethylamino group influence the compound’s reactivity in multi-step syntheses?
The diethylamino group acts as both a weak base and a steric hindrance factor:
- Base catalysis : Facilitates deprotonation in nucleophilic acyl substitutions .
- Steric effects : May slow reactions at the oxoacetate carbonyl group, requiring elevated temperatures (e.g., 60–80°C) for efficient coupling .
Q. What advanced analytical techniques resolve tautomeric or conformational ambiguities in this compound?
- Variable-temperature NMR : Identifies tautomeric equilibria (e.g., keto-enol forms) by observing chemical shift changes with temperature .
- DFT calculations : Predicts energetically favorable conformations and validates experimental data .
- High-resolution mass spectrometry (HRMS) : Confirms molecular formula and detects trace impurities .
Q. How can researchers evaluate the compound’s stability under varying storage conditions?
- Forced degradation studies : Expose the compound to heat (40–60°C), light (UV irradiation), and humidity to identify degradation pathways .
- Stability-indicating assays : Use HPLC to quantify degradation products (e.g., hydrolyzed oxoacetic acid) .
Methodological Tables
Q. Table 1. Key Synthetic Routes and Optimizations
| Method | Conditions | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|
| Diethylamine + methyl oxalyl chloride | DCM, 0–5°C, 2h | 68 | 95 | |
| Esterification with DMAP catalyst | THF, reflux, 12h | 82 | 98 | |
| Solvent-free condensation | Microwave, 80°C, 30min | 75 | 90 |
Q. Table 2. Analytical Parameters for Characterization
| Technique | Key Peaks/Features | Application |
|---|---|---|
| H NMR | δ 1.2 (CH), δ 3.3 (N-CH) | Confirms diethylamino group |
| IR | 1740 cm (C=O ester) | Identifies ester functionality |
| X-ray | Planar structure, H-bonding | Resolves intramolecular interactions |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
